(R)-(+)-1,2-Epoxytetradecane chemical and physical properties
(R)-(+)-1,2-Epoxytetradecane chemical and physical properties
An In-depth Technical Guide to (R)-(+)-1,2-Epoxytetradecane for Advanced Research and Development
In the landscape of modern organic synthesis, chiral epoxides are foundational building blocks, valued for the stereochemical precision they impart.[1] These three-membered cyclic ethers, characterized by a strained oxirane ring, are highly reactive intermediates, enabling a diverse array of chemical transformations.[2][3] Their significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is critical for biological activity.[1] The development of asymmetric epoxidation methods, a field recognized with the 2001 Nobel Prize in Chemistry, has made these synthons readily accessible, allowing for the predictable and controlled synthesis of complex chiral molecules.[1]
(R)-(+)-1,2-Epoxytetradecane, a terminal epoxide with a twelve-carbon aliphatic chain, exemplifies this class of intermediates. Its defined stereochemistry and lipophilic character make it a valuable precursor for synthesizing a range of target molecules, from biologically active compounds to specialized polymers. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of (R)-(+)-1,2-Epoxytetradecane is essential for its effective use in synthesis, purification, and formulation.
Physical and Chemical Properties
The key physical and chemical properties are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈O | [4][5][6] |
| Molecular Weight | 212.37 g/mol | [4][5][7] |
| Appearance | Clear, colorless mobile liquid with an ether-like odor | [5][7] |
| Density | 0.845 g/mL at 25 °C | [6][8] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [6] |
| Melting Point | < 20 °C (68 °F) | [5] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
| Refractive Index | n20/D 1.4408 | [6][8] |
| Water Solubility | Very low (130 µg/L at 20 °C); sensitive to moisture | [5][8][10] |
| IUPAC Name | (R)-2-Dodecyloxirane | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of (R)-(+)-1,2-Epoxytetradecane.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the protons on the epoxide ring. These protons typically appear in the 2.5-3.5 ppm range.[11] The protons on the carbon adjacent to the oxygen are deshielded. The long alkyl chain will present as a complex series of multiplets around 1.2-1.6 ppm and a terminal methyl group triplet near 0.9 ppm.[12][13]
-
¹³C NMR Spectroscopy : The carbon signals for the epoxide ring are typically found in the 45-55 ppm region. The remaining alkyl chain carbons will appear in the aliphatic region of the spectrum.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The key feature for an epoxide is the C-O single bond stretching, which appears in the 1050 to 1150 cm⁻¹ range.[11] The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1710 cm⁻¹) confirms the absence of hydrolysis or oxidation products.[5]
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will be consistent with the aliphatic epoxide structure.[5]
Synthesis of Enantiopure (R)-(+)-1,2-Epoxytetradecane
The synthesis of enantiomerically pure epoxides from prochiral alkenes is a cornerstone of asymmetric catalysis.[2] Two highly effective and contrasting methodologies for preparing (R)-(+)-1,2-Epoxytetradecane are the Jacobsen-Katsuki epoxidation and chemoenzymatic epoxidation.
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-tetradecene.[14][15] It utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite (bleach).[15] The enantioselectivity is controlled by the chiral ligand, which creates a constrained environment for the alkene to approach the active manganese-oxo species.[16]
Mechanism: The catalytic cycle is believed to involve the oxidation of the Mn(III)-salen catalyst to a high-valent Mn(V)=O species.[15] The alkene then approaches the metal-oxo intermediate, and the oxygen atom is transferred to the double bond. The exact mechanism of oxygen transfer has been debated, with evidence supporting concerted, radical, or metalla-oxetane pathways depending on the substrate and conditions.[14][17][18] For most substrates, a stepwise mechanism with a radical-like intermediate is favored.[15]
Fig. 1: Jacobsen-Katsuki Epoxidation Cycle
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve the (R,R)-Jacobsen catalyst (1-5 mol%) in a suitable solvent such as dichloromethane (DCM).
-
Reaction Setup: Add 1-tetradecene (1.0 equivalent) to the catalyst solution. Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: Add buffered aqueous sodium hypochlorite (commercial bleach, ~1.1 equivalents) dropwise over 1-2 hours while maintaining the temperature at 0 °C. Vigorous stirring is crucial to ensure mixing between the organic and aqueous phases.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with saturated aqueous Na₂SO₃, saturated aqueous NaCl (brine), and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (R)-(+)-1,2-Epoxytetradecane.
Chemoenzymatic Epoxidation
As a "green" alternative, chemoenzymatic epoxidation avoids heavy metals and harsh oxidants.[19][20] This method often uses a lipase, such as immobilized Candida antarctica lipase B (Novozym 435), to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[21][22] The peroxy acid then epoxidizes the alkene via the Prilezhaev reaction mechanism.[21] Unspecific peroxygenases (UPOs) represent another class of robust biocatalysts that can directly use H₂O₂ to epoxidize long-chain terminal alkenes with high selectivity.[19][20][23]
Mechanism: The process is a two-step, one-pot reaction. First, the lipase catalyzes the perhydrolysis of a carboxylic acid (e.g., phenylacetic acid) with hydrogen peroxide to form the corresponding peroxy acid.[21] This reactive intermediate then diffuses and reacts with the alkene in the organic phase to form the epoxide.
Fig. 2: Chemoenzymatic Epoxidation Workflow
Experimental Protocol: Lipase-Catalyzed Epoxidation of 1-Tetradecene
-
Reaction Setup: In a temperature-controlled vessel, combine 1-tetradecene (1.0 equivalent), a suitable carboxylic acid (e.g., phenylacetic acid, 0.5 equivalents), and an appropriate organic solvent (e.g., toluene).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture.
-
Oxidant Addition: Begin stirring and add hydrogen peroxide (30-50% aq. solution, 1.5-2.0 equivalents) slowly via a syringe pump over several hours. Maintain the reaction temperature, typically between 30-50 °C.
-
Reaction Monitoring: Monitor the formation of the epoxide and consumption of the alkene by GC analysis of aliquots taken from the organic phase.
-
Workup: After the reaction reaches completion, filter to recover the immobilized enzyme (which can often be reused).
-
Purification: Wash the organic phase with aqueous sodium bicarbonate solution to remove residual carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product can be purified by vacuum distillation.
Chemical Reactivity: The Ring-Opening Reaction
The synthetic utility of (R)-(+)-1,2-Epoxytetradecane stems from the high ring strain of the oxirane, which makes it susceptible to nucleophilic attack.[2] These ring-opening reactions are fundamental for introducing a wide range of functional groups and are central to its application as a synthetic intermediate.[3] The reaction can proceed under acidic, basic, or neutral conditions, and the regioselectivity of the attack depends on the conditions and the nature of the nucleophile. For a terminal epoxide like 1,2-epoxytetradecane, basic or neutral nucleophiles typically attack the less sterically hindered terminal carbon (C1), while acidic conditions can favor attack at the more substituted carbon (C2) via a carbocation-like transition state.
Fig. 3: General Nucleophilic Ring-Opening
This reactivity allows for the synthesis of:
-
1,2-Diols: Through acid- or base-catalyzed hydrolysis.[3]
-
β-Amino Alcohols: By reaction with amines, which are key synthons for many biologically active molecules.[3]
-
Halohydrins: By reaction with hydrohalic acids.
-
β-Hydroxy Ethers/Thioethers: By reaction with alcohols or thiols.
Applications in Research and Drug Development
(R)-(+)-1,2-Epoxytetradecane is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[24] Its long alkyl chain imparts lipophilicity, a property often desired in drug candidates to enhance membrane permeability.
-
Polymeric Prodrugs: It has been specifically cited for its use in the preparation of polymeric prodrugs for cancer treatment.[8][24][25] In this context, the epoxide can act as a reactive handle to attach drug molecules to a polymer backbone, creating a delivery system that can improve drug solubility, stability, and targeting.
-
Advanced Therapies: The compound is a building block for components of advanced drug delivery systems, such as cationic lipids used in mRNA vaccines and gene therapies.[24] The ring-opening reaction with an amine is a key step in forming the hydrophilic head group of these lipid nanoparticles.[24]
-
Chiral Building Block: As a source of chirality, it is used in the total synthesis of complex natural products and pharmaceuticals where the (R)-configuration at a specific position is required for biological efficacy.
Safety, Handling, and Storage
Proper handling of (R)-(+)-1,2-Epoxytetradecane is crucial due to its reactivity and potential hazards.
-
Hazards: The compound is classified as a skin irritant and may cause serious eye irritation.[5][26] It is also very toxic to aquatic life with long-lasting effects.[26][27] Epoxides as a class are reactive and can polymerize, sometimes violently, in the presence of catalysts or heat.[4][10] They are incompatible with strong acids, caustics, and peroxides.[4][10][27]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[26] All manipulations should be performed in a well-ventilated fume hood.
-
Handling: The compound is sensitive to moisture and should be handled under an inert atmosphere where possible.[5][10] Avoid contact with incompatible materials.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[10] Freezer storage may be recommended.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[26]
References
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ChemRxiv. (2020). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. [Link]
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